molecular formula C19H17NO4S B8478934 2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro-

2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro-

Cat. No.: B8478934
M. Wt: 355.4 g/mol
InChI Key: ZWFNTVVXWFIILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro- is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-benzoylsulfanylacetyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid

InChI

InChI=1S/C19H17NO4S/c21-17(12-25-19(24)14-7-2-1-3-8-14)20-15-9-5-4-6-13(15)10-11-16(20)18(22)23/h1-9,16H,10-12H2,(H,22,23)

InChI Key

ZWFNTVVXWFIILY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)CSC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid hydrochloride (26 g) was dissolved in a cold solution of sodium hydroxide (9.6 g) and water (125 ml). The solution was cooled with an ice bath and under vigorous stirring, a solution of sodium hydroxide (4.8 g) and water (60 ml), and chloroacetyl chloride (9.9 ml) were added dropwise. The mixture was stirred for three hours at room temperature and then potassium thiobenzoate (21 g) in water (120 ml) was added. This mixture was stirred at room temperature for eighteen hours, cooled in an ice bath to 0°, and then acidified with concentrated hydrochloric acid. The product was extracted with chloroform and the extract dried over magnesium sulfate and concentrated to yield (±)-1-(2-benzoylthio-1-oxoethyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid; yield 29 g, m.p. 164°-168°.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
solvent
Reaction Step Four

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